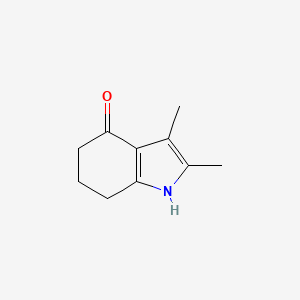

Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-

Description

Context of Indole (B1671886) and Tetrahydroindole Frameworks in Chemical Research

The indole nucleus is a ubiquitous structural feature found in a vast array of biologically active natural products and synthetic pharmaceuticals. This bicyclic aromatic system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, serves as a critical pharmacophore. The partially saturated counterparts, tetrahydroindoles, also hold considerable importance. These frameworks are key building blocks in the synthesis of more complex molecules, including alkaloids and other pharmacologically relevant agents. mdpi.comnih.gov The versatility of the indole and tetrahydroindole scaffolds lies in the reactivity of the pyrrole ring and the potential for substitution on both the pyrrole and benzene ring systems, allowing for the generation of diverse molecular architectures.

The 4,5,6,7-tetrahydroindol-4-one motif, in particular, has garnered significant attention as it possesses both a pyrrole and a ketone functionality. nih.gov This dual reactivity makes it a valuable precursor for the construction of polyheterocyclic structures with potential applications in medicinal chemistry and materials science. nih.gov For instance, the dehydrogenation of the 4,5,6,7-tetrahydroindol-4-one structure can lead to the formation of a 4-hydroxy-indole moiety, a key component in several bioactive alkaloids and approved drugs. mdpi.com

Significance of the Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- Scaffold

The specific scaffold of Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- is a member of the 4-oxo-4,5,6,7-tetrahydroindole family. The presence of dimethyl substituents at the 2 and 3-positions of the pyrrole ring influences the electronic properties and steric environment of the molecule, which can in turn affect its reactivity and biological activity.

Compounds based on the 4-oxo-4,5,6,7-tetrahydroindole core have been investigated for a range of biological activities. For example, derivatives have been explored as potential inhibitors of enzymes like chorismate mutase, which is a target for the development of new antibacterial agents. aurigeneservices.com The structural framework allows for the synthesis of complex polyheterocyclic systems that are of interest for their potential pharmacological properties. nih.gov

Historical Overview of Research Pertaining to 4-Oxo-tetrahydroindoles

The synthesis of the 4,5,6,7-tetrahydroindol-4-one framework was first reported in 1928. nih.gov Since then, numerous synthetic methods have been developed to access this important heterocyclic system. Early methods often involved the condensation of 1,3-cyclohexanediones with α-aminocarbonyl compounds or their precursors. nih.govgoogle.com

Over the years, research has focused on developing more efficient and versatile synthetic routes. These include multi-component reactions, which offer the advantage of operational simplicity and atom economy for the one-pot synthesis of these structures. aurigeneservices.comresearchgate.net For instance, a three-component reaction involving a 1,3-dicarbonyl compound, an α-haloketone, and a primary amine has been utilized. aurigeneservices.com Other approaches have employed catalysts such as β-cyclodextrin in water to promote environmentally friendly synthesis. aurigeneservices.com The development of new synthetic methodologies continues to be an active area of research, driven by the enduring interest in the chemical and biological properties of 4-oxo-tetrahydroindoles and their derivatives. tandfonline.comresearchgate.netacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1,5,6,7-tetrahydroindol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-6-7(2)11-8-4-3-5-9(12)10(6)8/h11H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORPHFZBCZEBJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=O)CCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210053 | |

| Record name | Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6116-75-2 | |

| Record name | Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006116752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Indol 4 5h One, 6,7 Dihydro 2,3 Dimethyl and Its Analogs

Classical Multi-Step Organic Synthesis Routes

Traditional methods for the construction of the 6,7-dihydro-1H-indol-4(5H)-one scaffold often involve the sequential formation of the pyrrole (B145914) and cyclohexenone rings. These methods, while robust, typically require multiple steps, including protection, activation, and purification of intermediates.

Condensation Reactions in 4-Oxo-tetrahydroindole Formation

A foundational approach to the 4-oxo-tetrahydroindole core involves the condensation of a 1,3-dicarbonyl compound with an α-aminocarbonyl compound or its precursor. The Nenitzescu indole (B1671886) synthesis, for instance, provides a pathway to 5-hydroxyindoles, which exist in tautomeric equilibrium with the corresponding 4-oxo-tetrahydroindoles. wikipedia.orgsynarchive.com This reaction typically involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com For the synthesis of the target molecule, a variation of this reaction using a suitable enamine and a cyclohexanedione derivative would be required.

Cyclization Reactions for Pyrrole Ring Annulation

The Paal-Knorr synthesis is a cornerstone for the formation of pyrrole rings and can be adapted for the synthesis of the target compound. nih.govwikipedia.org This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.org To construct the 2,3-dimethyl-substituted pyrrole ring fused to the cyclohexanone (B45756) moiety, a key intermediate would be a 2-(3-oxobutyl)cyclohexane-1,3-dione (B2393252) derivative. The intramolecular cyclization of this intermediate in the presence of an amine source would lead to the formation of the desired indol-4(5H)-one. The reaction proceeds through the formation of a hemiaminal followed by dehydration to yield the pyrrole ring. wikipedia.org

| Reactants | Conditions | Product | Yield | Reference |

| 2-(3-oxobutyl)cyclohexane-1,3-dione, NH4OH | Protic or Lewis acid catalyst | 6,7-Dihydro-2,3-dimethyl-1H-indol-4(5H)-one | Not specified | wikipedia.org (General method) |

| 1,4-Dicarbonyl compound, Primary amine | Neutral or weakly acidic | Substituted pyrrole | >60% | rgmcet.edu.in |

This table presents a generalized Paal-Knorr synthesis for pyrrole formation.

Strategies Involving 1,3-Dicarbonyl Compounds

Cyclohexane-1,3-diones are versatile starting materials for the synthesis of 4-oxo-tetrahydroindoles. nih.govresearchgate.net One classical strategy involves the reaction of a cyclohexane-1,3-dione with an α-haloketone followed by reaction with an amine. For the synthesis of 6,7-dihydro-2,3-dimethyl-1H-indol-4(5H)-one, cyclohexane-1,3-dione could be reacted with 3-chloro-2-butanone. The resulting 2-(1-methyl-2-oxopropyl)cyclohexane-1,3-dione can then undergo cyclization with ammonia or a primary amine to furnish the target indole derivative.

Modern and Efficient Synthetic Approaches

Contemporary synthetic chemistry often focuses on the development of atom-economical and step-efficient methodologies. One-pot multicomponent reactions (MCRs) have emerged as powerful tools for the rapid construction of complex molecular architectures from simple precursors.

One-Pot Multicomponent Reaction (MCR) Strategies

MCRs allow for the formation of several bonds in a single synthetic operation, avoiding the isolation of intermediates and thereby reducing waste and saving time and resources.

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product | Yield | Reference |

| Cyclohexane-1,3-dione | Ammonia | 2,3-Butanedione (B143835) | Lewis or Brønsted acid / EtOH | 6,7-Dihydro-2,3-dimethyl-1H-indol-4(5H)-one | Not specified | (Proposed) |

| Dimedone | Aniline (B41778) derivatives | Phenacyl bromide | K2CO3 / H2O-EtOH | 1-Aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones | Good | researchgate.net |

This table illustrates a proposed three-component synthesis for the target compound and a related reported synthesis.

Catalyst-Free Methodologies

The synthesis of indol-4(5H)-one derivatives can, in some instances, be achieved without the need for a metal or acid catalyst, relying instead on the inherent reactivity of the starting materials under thermal conditions. These catalyst-free approaches are advantageous as they simplify purification procedures and reduce the environmental impact associated with catalyst waste.

One prominent catalyst-free method involves the domino reaction of enamines with arylglyoxals, which has been shown to produce 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones in moderate to good yields. While not directly yielding the 2,3-dimethyl target, this methodology highlights the potential for catalyst-free cyclizations within this compound class. A plausible, though not explicitly documented, catalyst-free synthesis of Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- could be envisioned through the condensation of 1,3-cyclohexanedione (B196179) with a suitable aminoketone, such as 3-amino-2-butanone, under thermal conditions. The reaction would proceed via an initial Michael addition followed by an intramolecular condensation and dehydration sequence.

Another established route to the related 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one structures involves a three-component reaction between phenacyl bromide, dimedone (5,5-dimethylcyclohexane-1,3-dione), and aniline derivatives in a water-ethanol mixture under reflux. scispace.comresearchgate.net This reaction proceeds through the initial formation of a triketone, which then condenses with the aniline to form the indole ring. scispace.com

Table 1: Examples of Catalyst-Free or Three-Component Synthesis of Indol-4(5H)-one Analogs

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenacyl bromide | Dimedone | Aniline | 1,2-Diphenyl-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one | 85 | scispace.comresearchgate.net |

| Phenacyl bromide | Dimedone | 4-Chloroaniline | 1-(4-Chlorophenyl)-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one | 82 | scispace.comresearchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like indoles. nih.gov The use of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. organic-chemistry.org

The classical Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde, is a prime candidate for microwave assistance. wikipedia.orgbyjus.comnumberanalytics.com For the synthesis of the target compound's indole core, the reaction of a suitable phenylhydrazine with 3-methyl-2-butanone (B44728) would be required. researchgate.net Microwave irradiation has been shown to significantly accelerate such cyclizations. wikipedia.org Similarly, the Paal-Knorr synthesis, which constructs the pyrrole ring from a 1,4-dicarbonyl compound and an amine, can be efficiently performed under microwave conditions. organic-chemistry.orgwikipedia.orgalfa-chemistry.comscribd.comorganic-chemistry.org

Furthermore, condensation reactions leading to fused heterocyclic systems from indol-4(5H)-one precursors can be expedited using microwave energy. For example, the reaction of arylhydrazonopropanals with various nucleophiles to form pyridazinones has been successfully carried out under solvent-free microwave irradiation, offering improved yields and shorter reaction times. nih.gov

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact. This includes the use of safer solvents (like water), catalyst-free conditions, and energy-efficient methods like microwave synthesis.

The synthesis of 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones in a water-ethanol mixture is an example of employing a greener solvent system. scispace.comresearchgate.net Water has also been demonstrated as a suitable medium for the Paal-Knorr pyrrole synthesis, acting as both an environmentally benign solvent and a catalyst, affording N-substituted 2,5-dimethylpyrroles in good to excellent yields.

Visible-light photocatalysis represents another green approach. For instance, the synthesis of pyrido[1,2-a]indol-6(7H)-ones has been achieved via a visible-light-photocatalyzed formal (4+2) cycloaddition in a microchannel reactor, featuring mild conditions and high efficiency. While not directly applied to the target compound, this illustrates the potential of photochemistry in constructing related fused indole systems.

Derivatization Strategies for Functionalized Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- Structures

The Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- scaffold possesses several reactive sites that can be exploited for further chemical modification. These include the pyrrolic nitrogen and the C7 position of the indole nucleus, as well as the enolizable ketone in the dihydro-ketone ring.

Substitution Reactions on the Indole Nucleus

The pyrrole ring of the indole nucleus is electron-rich and susceptible to electrophilic substitution. The C7 position, adjacent to the pyrrole nitrogen, is a common site for such reactions.

A key example of such a derivatization is the Vilsmeier-Haack reaction. While direct examples on the target compound are scarce, studies on the closely related 2,3,3-trimethyl-3H-indoles (indolenines) are highly informative. Reaction of these indolenines with the Vilsmeier reagent (generated from DMF and POCl₃) leads to formylation at the 2-methyl group, producing aminomethylene malonaldehydes in excellent yields. semanticscholar.orgresearchgate.net This transformation introduces a versatile 1,3-dialdehyde functionality that serves as a precursor for various heterocyclic systems. semanticscholar.orgijpcbs.comnih.gov

Alkylation reactions also provide a means to functionalize the indole nucleus. Regiodivergent C6- and N1-alkylations of 2,3-disubstituted indoles with p-quinone methides have been developed, with the selectivity controlled by the choice of solvent and catalyst. nih.gov For instance, using In(OTf)₃ as a catalyst in toluene (B28343) favors C6-alkylation, while conducting the reaction in THF promotes N1-alkylation. nih.gov

Modifications of the Dihydro-Ketone Ring

The carbonyl group at the C4 position and the adjacent C5 methylene (B1212753) group in the dihydro-ketone ring are key sites for modification. The enolizable nature of the ketone allows for a variety of condensation reactions to construct fused heterocyclic rings.

Formylation of the C5 position can be achieved using reagents like ethyl formate (B1220265) in the presence of a strong base. The resulting β-dicarbonyl intermediate is a versatile synthon for building fused heterocycles. nih.gov Condensation of this intermediate with hydrazine (B178648) derivatives yields fused pyrazoles, while reaction with hydroxylamine (B1172632) hydrochloride affords fused isoxazoles. nih.gov

Table 2: Synthesis of Fused Heterocycles from 4-Oxo-tetrahydroindole Precursors

| Precursor | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-EOM-4-oxo-tetrahydroindole-5-carbaldehyde | Methylhydrazine | Fused Pyrazole (B372694) Derivative | 72 | nih.gov |

| N-EOM-4-oxo-tetrahydroindole-5-carbaldehyde | Phenylhydrazine | Fused Pyrazole Derivative | 46 | nih.gov |

| N-EOM-4-oxo-tetrahydroindole-5-carbaldehyde | Hydroxylamine HCl | Fused Isoxazole (B147169) Derivative | 75 | nih.gov |

Formation of Polyheterocyclic Structures from Indol-4(5H)-one Precursors

The Indol-4(5H)-one scaffold is an excellent starting point for synthesizing complex polyheterocyclic structures with potential applications in medicinal chemistry and materials science. nih.gov The dual functionality of the pyrrole and ketone moieties allows for the sequential or one-pot construction of additional rings.

Fused Pyrazoles and Isoxazoles: As mentioned previously, condensation reactions at the dihydro-ketone ring are a primary strategy for forming fused five-membered heterocycles. The reaction of the C5-formylated indol-4-one (B1260128) with hydrazines leads to pyrazolo-fused indoles. nih.govnih.govresearchgate.net Similarly, reaction with hydroxylamine provides isoxazolo-fused systems. nih.govmdpi.comresearchgate.netresearchgate.netmdpi.comclockss.org Intramolecular nitrile oxide cycloaddition (INOC) is another powerful method for constructing fused isoxazole and isoxazoline (B3343090) rings. mdpi.com

Fused Pyridazines: Six-membered heterocyclic rings can also be fused to the indole core. Condensation of the C5-formylated ketone with hydrazine can lead to the formation of a fused pyridazinone ring. nih.gov More complex pyridazino[4,5-b]indoles can be synthesized through [3+3] annulation reactions of 2-alkenylindoles with hydrazonyl chlorides. nih.gov The reaction of 1,2,3-triazole dicarbonyl compounds with hydrazine hydrate (B1144303) is another common route to 1,2,3-triazolo[4,5-d]pyridazines. mdpi.com

These derivatization strategies underscore the versatility of the Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- core as a building block for creating a diverse library of complex heterocyclic compounds.

Reactivity and Mechanistic Investigations of Indol 4 5h One, 6,7 Dihydro 2,3 Dimethyl

Tautomerism and Isomerism in the Indol-4(5H)-one System

The Indol-4(5H)-one framework can exist in multiple tautomeric forms, which significantly influences its reactivity. The primary equilibrium is between the keto form (the NH-tautomer) and the enol form (the OH-tautomer). Additionally, annular tautomerism, involving the migration of the proton from the N1 position to the N2 position in related azaindole systems, is a known phenomenon, although less common for the indole (B1671886) core itself. nih.govresearchgate.net

Keto-Enol Tautomerism : The main tautomeric equilibrium exists between the 6,7-dihydro-2,3-dimethyl-indol-4(5H)-one (the keto form) and 4-hydroxy-2,3-dimethyl-6,7-dihydro-1H-indole (the enol form). The stability of these forms is dictated by factors such as solvent polarity and substitution patterns.

Annular Tautomerism : In related heterocyclic systems like indazoles, a second NH-tautomer (the 2H-tautomer) can be significant. nih.govmdpi.com For the indol-4(5H)-one system, this would correspond to a non-aromatic pyrrole (B145914) ring, which is generally less stable.

Computational studies performed on analogous 1,5,6,7-tetrahydro-4H-indazol-4-ones, which are isomers of tetrahydroindolones, provide insight into the relative stabilities. nih.govresearchgate.net These studies, using methods like AM1 and B3LYP/6-31G**, consistently show that the enol (OH) form, where the heterocyclic ring loses its aromaticity, is energetically unfavorable compared to the keto (NH) forms. nih.govresearchgate.net In most cases, the 1H-keto tautomer is found to be the most stable, a finding that aligns with experimental data for these related systems. nih.gov

Table 1: Possible Tautomers of the Indol-4(5H)-one Core

| Tautomer Name | Structure | Description |

| 1H-Keto Form | The commonly depicted keto tautomer. Generally the most stable form in many conditions. | |

| OH-Enol Form | The enol tautomer, which possesses a 4-hydroxyindole (B18505) structure. Its formation is crucial for certain reactions. |

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 6,7-dihydro-2,3-dimethyl-indol-4(5H)-one is ambident, showcasing both nucleophilic and electrophilic characteristics.

Nucleophilic Reactivity: The indole nucleus is inherently electron-rich, making it a potent nucleophile. researchgate.net The nucleophilicity can be expressed at several sites:

N1-Anion : The N-H proton is weakly acidic and can be removed by a base to generate a highly nucleophilic indolide anion. This anion readily participates in N-alkylation or N-acylation reactions. researchgate.net

Enolate Formation : The presence of the carbonyl group allows for deprotonation at the α-carbon (C5), forming an enolate. This enolate is a key intermediate in reactions such as alkylations and condensations at the C5 position.

Electrophilic Reactivity: While the pyrrole ring is generally susceptible to electrophilic attack, the reactivity of this specific system is modulated by its substituents.

Pyrrole Ring : In typical indoles, electrophilic substitution occurs preferentially at the C3 position. uni-muenchen.de However, in this compound, the C3 position is blocked by a methyl group. Electrophilic attack would therefore be directed to other positions, though it is generally disfavored due to the deactivating effect of the conjugated carbonyl group.

Carbonyl Group : The carbonyl carbon (C4) is a primary electrophilic center. It is susceptible to attack by a wide range of nucleophiles, including organometallic reagents, hydrides, and amines, leading to the formation of the corresponding alcohol or imine derivatives.

Conjugate Addition : The α,β-unsaturated ketone moiety (enone system) makes the C5a or C7a position (depending on the specific resonance structure) susceptible to Michael-type conjugate addition by soft nucleophiles.

Oxidation and Reduction Pathways

The 6,7-dihydro-2,3-dimethyl-indol-4(5H)-one scaffold can undergo various oxidation and reduction reactions, providing pathways to diverse molecular architectures.

Oxidation: The tetrahydroindolone ring system can be aromatized through oxidation. A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov Treatment of related tetrahydroindolones with DDQ leads to the formation of the corresponding 4-hydroxyindole derivative. nih.gov Further oxidation can also occur. For instance, oxidation of 2- or 3-methylindole (B30407) derivatives with active manganese dioxide has been reported to yield various oxidized products. semanticscholar.org

Reduction: The carbonyl group and the pyrrole ring are both susceptible to reduction.

Carbonyl Reduction : The ketone at C4 can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). The reduction of a related 3-acetylindole (B1664109) with NaBH₄/CF₃CO₂H has been shown to proceed to the fully reduced 2,3-diethylindole. nih.gov

Wolff-Kishner Reduction : This method can be used to deoxygenate the carbonyl group to a methylene (B1212753) group (CH₂). In a polycyclic system derived from a tetrahydroindolone, the Wolff-Kishner reduction was found to be selective for one ketone functionality. nih.gov

Pyrrole Ring Reduction : Catalytic hydrogenation can reduce the double bond within the pyrrole ring, leading to a fully saturated indoline (B122111) derivative.

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Oxidation | DDQ | 4-Hydroxyindole derivative | nih.gov |

| Oxidation | Active MnO₂ | Various oxidized indoles | semanticscholar.org |

| Reduction | NaBH₄ | 4-Hydroxy-tetrahydroindole derivative | nih.gov |

| Reduction | Wolff-Kishner (e.g., H₂NNH₂, KOH) | Deoxygenated tetrahydroindole | nih.gov |

Role in Cycloaddition and Rearrangement Reactions

The structural features of 6,7-dihydro-2,3-dimethyl-indol-4(5H)-one make it a versatile participant in cycloaddition and rearrangement reactions.

Cycloaddition Reactions: The indole nucleus and the enone system can both act as components in cycloadditions. fiveable.meyoutube.com

[4+2] Cycloaddition (Diels-Alder) : The enone part of the molecule can function as a dienophile, reacting with a suitable diene to construct a new six-membered ring fused to the indole core. Conversely, indole-2,3-quinodimethanes, which can be generated from related precursors, act as dienes in Diels-Alder reactions. semanticscholar.orgnih.gov The regioselectivity of such reactions involving indole arynes has been studied, demonstrating the versatility of the indole scaffold in these transformations. nih.gov

[3+2] Cycloaddition : 1,3-Dipolar cycloadditions are another important class of reactions. For example, azomethine imines can react with alkynes in a [3+2] fashion to form bicyclic pyrazolidinones, a reaction that highlights the potential for the indole system to be modified through cycloadditions with various 1,3-dipoles. nih.gov

[4+3] Cycloaddition : Dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with oxyallyl cations have been developed to synthesize seven-membered rings fused to the indole core. uchicago.edu

Rearrangement Reactions:

nih.govnih.gov Sigmatropic Rearrangement : A thermal nih.govnih.gov sigmatropic rearrangement has been observed in O-alkenoates derived from related 4,5,6,7-tetrahydroindol-4-ones. This reaction leads to the formation of a pyrrole-fused pyrrolocyclohexanone structure, demonstrating a pathway for complex structural reorganization. nih.gov

Reaction Mechanisms of Key Synthetic Transformations

The synthesis of the 6,7-dihydro-2,3-dimethyl-indol-4(5H)-one core often relies on classical named reactions that build the heterocyclic framework.

Nenitzescu Indole Synthesis: One of the most fundamental methods for constructing the 4,5,6,7-tetrahydroindol-4-one skeleton is the Nenitzescu synthesis, first reported in 1928. nih.gov The mechanism for the formation of the target compound would proceed as follows:

Reactants : The synthesis starts with the condensation of a cyclohexane-1,3-dione derivative with an α-aminoketone, specifically 3-aminobutan-2-one, to yield the 2,3-dimethylindole (B146702) core.

Michael Addition : The reaction initiates with a Michael-type conjugate addition of the enamine (formed from 3-aminobutan-2-one) to the cyclohexane-1,3-dione.

Cyclization and Dehydration : The resulting intermediate undergoes an intramolecular cyclization via an attack of the nitrogen atom onto one of the carbonyl groups. Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic pyrrole ring, yielding the final 6,7-dihydro-2,3-dimethyl-indol-4(5H)-one product. nih.gov

Paal-Knorr Type Synthesis: An alternative strategy involves the Paal-Knorr condensation. This approach requires a suitably substituted 1,4-dicarbonyl precursor, which can be cyclized with a primary amine or ammonia (B1221849) to form the pyrrole ring. nih.gov For instance, allylation of a tetrahydroindolone followed by a Wacker-Tsuji oxidation can generate the necessary 1,4-dicarbonyl intermediate for a subsequent Paal-Knorr cyclization. nih.gov

Multicomponent Reactions: Efficient syntheses of related 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones have been achieved through three-component reactions of phenacyl bromide, dimedone, and aniline (B41778) derivatives. researchgate.net This highlights the potential for convergent, one-pot strategies in synthesizing substituted indol-4(5H)-one derivatives.

Spectroscopic and Structural Analysis of Indol 4 5h One, 6,7 Dihydro 2,3 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For "Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-", both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of the parent scaffold, 6,7-Dihydro-1H-indol-4(5H)-one, and the expected influence of the methyl substituents, the following proton signals can be predicted. The protons on the partially saturated cyclohexenone ring are expected to appear as multiplets in the aliphatic region. The methylene (B1212753) protons at C5, adjacent to the carbonyl group, would likely resonate around 2.5 ppm. The protons at C6 and C7 would also produce signals in the aliphatic region. The addition of the two methyl groups at the C2 and C3 positions of the pyrrole (B145914) ring would introduce two sharp singlet signals, likely in the range of 2.2-2.5 ppm. The NH proton of the indole (B1671886) ring is expected to appear as a broad singlet at a downfield chemical shift, typically above 8.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon (C4) is expected to be the most downfield signal, typically in the range of 190-200 ppm. The carbons of the pyrrole ring (C2, C3, C3a, and C7a) would resonate in the aromatic region, with the C2 and C3 carbons being significantly influenced by the methyl substituents. The carbons of the cyclohexenone ring (C5, C6, and C7) will appear in the aliphatic region. The two methyl carbons at C2 and C3 would give rise to two distinct signals in the upfield region of the spectrum, typically between 10-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- Note: These are predicted values based on analogues and general spectroscopic principles.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| NH | > 8.0 (br s) | - |

| C2-CH₃ | 2.2 - 2.5 (s) | 10 - 15 |

| C3-CH₃ | 2.2 - 2.5 (s) | 10 - 15 |

| C5-H₂ | ~2.5 (m) | ~35 |

| C6-H₂ | Aliphatic region (m) | Aliphatic region |

| C7-H₂ | Aliphatic region (m) | Aliphatic region |

| C2 | - | Aromatic region |

| C3 | - | Aromatic region |

| C3a | - | Aromatic region |

| C4 | - | 190 - 200 |

| C7a | - | Aromatic region |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of "Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-" is expected to exhibit several characteristic absorption bands. A strong, sharp absorption band is anticipated in the region of 1650-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the α,β-unsaturated ketone in the six-membered ring. The N-H stretching vibration of the indole moiety is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. Additionally, C=C stretching vibrations from the pyrrole ring are expected in the 1500-1600 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands for Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- Note: These are predicted values based on the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Indole) | 3200 - 3400 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Ketone) | 1650 - 1700 | Stretching |

| C=C (Pyrrole) | 1500 - 1600 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure of a compound through its fragmentation pattern. For "Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-", with a molecular formula of C₁₀H₁₃NO, the expected molecular weight is approximately 163.22 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 163.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for indole derivatives include the loss of small neutral molecules. For this specific compound, one might expect to see fragmentation corresponding to the loss of a methyl group (M-15), leading to a fragment ion at m/z 148. Another possible fragmentation could involve the cleavage of the cyclohexenone ring.

Table 3: Predicted Mass Spectrometry Data for Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- Note: These are predicted values based on the molecular formula and common fragmentation patterns.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 163 | Molecular Ion |

| [M-15]⁺ | 148 | Loss of a methyl group |

Advanced Spectroscopic Techniques for Conformational Studies

To gain a more detailed understanding of the three-dimensional structure and conformation of "Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-", advanced spectroscopic techniques would be employed.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY would reveal the coupling relationships between protons, helping to trace the connectivity of the protons within the cyclohexenone ring.

HSQC would correlate each proton with its directly attached carbon, confirming the assignments made in the 1D NMR spectra.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) or its 1D equivalent, NOE difference spectroscopy, could provide information about the spatial proximity of protons. This would be particularly useful for determining the conformation of the partially saturated six-membered ring and the relative orientation of the substituents. For instance, NOE correlations between the methyl protons and protons on the cyclohexenone ring could help to define the molecule's preferred conformation in solution.

Theoretical and Computational Studies on Indol 4 5h One, 6,7 Dihydro 2,3 Dimethyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

No published studies were found that detail the application of DFT methods to determine the optimized molecular geometry (bond lengths, bond angles) or the electronic structure of Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-.

Quantum Chemical Analysis of Reactivity and Reaction Pathways

There is no available research on the quantum chemical analysis of this compound, which would include investigations into its frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, or other reactivity descriptors.

Prediction of Spectroscopic Properties through Computational Models

A search for computationally predicted spectroscopic data, such as NMR (¹H, ¹³C) chemical shifts or IR vibrational frequencies, for Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- returned no results.

Molecular Dynamics Simulations for Conformational Analysis

No molecular dynamics simulation studies have been published that would provide insight into the conformational landscape, stable conformers, or dynamic behavior of this molecule.

Due to the absence of specific research on Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- , the creation of data tables and detailed research findings as per the request cannot be fulfilled at this time.

Biological Relevance and Mechanistic Applications of Indol 4 5h One, 6,7 Dihydro 2,3 Dimethyl Derivatives

Exploration as Scaffolds in Drug Discovery Pipelines

The 6,7-dihydro-indol-4(5H)-one scaffold and its analogues, more broadly known as 4,5,6,7-tetrahydroindol-4-ones, are recognized as privileged structures in drug discovery. researchgate.netmdpi.com Their synthetic accessibility allows for the creation of diverse compound libraries, which can be screened against various biological targets. researchgate.net These scaffolds are found in a range of medicinally important compounds, including the FDA-approved antipsychotic molindone (B1677401) and potent inhibitors of Heat Shock Protein 90 (Hsp90) for cancer therapy. nih.govmdpi.com

The versatility of this scaffold is highlighted by the development of a novel class of Hsp90 inhibitors. One such derivative, 1-(2-amino-4-methylquinazolin-7-yl)-3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one, has demonstrated the ability to selectively bind to and inhibit the cellular activities of Hsp90 at nanomolar concentrations. nih.gov The synthesis of such compounds often involves multi-component reactions, providing an efficient means to generate a wide range of derivatives for screening. researchgate.net

Furthermore, the tetrahydroindole framework has been successfully employed to design inhibitors of sirtuins, a class of enzymes involved in cellular regulation. researchgate.netresearchgate.net The ability to readily modify the core structure makes it an ideal starting point for developing targeted therapies.

Mechanisms of Biological Activities

Antimicrobial Activity and Targeted Pathogen Interactions

Indole (B1671886) derivatives have a long history of investigation for their antimicrobial properties. nih.govresearchgate.net Recent studies have highlighted their potential against multi-drug resistant bacteria. For example, certain indole derivatives have shown potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii (XDRAB). nih.gov One compound, 7-hydroxyindole, was found to not only inhibit the growth of XDRAB but also to eradicate mature biofilms and reduce the expression of quorum sensing genes abaI and abaR. nih.gov

Antiproliferative Mechanisms, Including Sirtuin Inhibition

The antiproliferative activity of indole derivatives is a major area of research, with many compounds targeting key proteins involved in cancer cell growth and survival. nih.gov A significant finding in this area is the identification of 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. researchgate.net

SIRT2 is a promising therapeutic target in oncology and neurodegenerative diseases. nih.gov A study screening a library of tetrahydroindoles against sirtuins 1-3 found that several 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides were selective inhibitors of SIRT2. researchgate.net The most potent of these, compound 16t , exhibited an IC50 value of 0.98 μM for SIRT2. researchgate.net This discovery highlights the potential of the 6,7-dihydro-indol-4(5H)-one scaffold as a starting point for the development of novel anticancer agents targeting sirtuins. The general class of indole-based compounds has been explored for the inhibition of other sirtuins as well, such as SIRT1. 34.237.233nih.gov

SIRT2 Inhibitory Activity of 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide Derivatives

| Compound | SIRT1 IC50 (μM) | SIRT2 IC50 (μM) | SIRT3 IC50 (μM) |

|---|---|---|---|

| 16a | >100 | 14.4 ± 1.1 | >100 |

| 16j | >100 | 4.5 ± 0.9 | >100 |

| 16t | >100 | 0.98 ± 0.12 | >100 |

Data sourced from a study on tetrahydroindoles as sirtuin inhibitors. researchgate.net

Indol-4(5H)-one Derivatives as Biochemical Tools and Probes

The inherent chemical properties of the indole nucleus make it a suitable scaffold for the development of biochemical tools and probes. While specific applications of Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- derivatives as probes are not extensively documented, related indole derivatives have been utilized for such purposes. For example, azidotryptamines, which can be synthesized from nitroindoles, have been used as photoaffinity labels to covalently bind to and identify various enzymes. nih.gov This technique is valuable for target identification and studying ligand-protein interactions. The development of fluorescently labeled or biotinylated derivatives of biologically active 6,7-dihydro-indol-4(5H)-ones could provide powerful tools for studying their molecular targets and mechanisms of action in a cellular context.

Structure-Activity Relationship (SAR) Studies of Indol-4(5H)-one Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For the 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide class of SIRT2 inhibitors, SAR studies have provided valuable insights. researchgate.net The nature of the substituent on the carboxamide moiety at the 3-position of the indole ring plays a significant role in determining the inhibitory activity against SIRT2.

For instance, the parent carboxylic acid showed no activity, while small alkyl amides displayed weak inhibition. researchgate.net The potency increased with the introduction of larger, more lipophilic groups. The most potent compound in the series, 16t , features a (4-fluorophenyl)methyl substituent on the amide nitrogen. researchgate.net This suggests that a specific hydrophobic interaction in the binding pocket of SIRT2 is critical for potent inhibition.

Structure-Activity Relationship of SIRT2 Inhibitors

| Compound | Amide Substituent (R) | SIRT2 IC50 (μM) |

|---|---|---|

| 16a | H | 14.4 ± 1.1 |

| 16b | Methyl | 11.2 ± 1.5 |

| 16j | Benzyl | 4.5 ± 0.9 |

| 16t | (4-Fluorophenyl)methyl | 0.98 ± 0.12 |

Data highlights the impact of the amide substituent on SIRT2 inhibitory potency. researchgate.net

These SAR findings provide a roadmap for the future design of even more potent and selective SIRT2 inhibitors based on the 6,7-dihydro-indol-4(5H)-one scaffold.

Applications of Indol 4 5h One, 6,7 Dihydro 2,3 Dimethyl in Materials Science and Industrial Chemistry

Utilization as Precursors for Dyes and Pigments

The conjugated system inherent in the Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- core structure makes it an excellent starting material for the synthesis of dyes and pigments. The pyrrole (B145914) ring acts as an electron-donating group, while the carbonyl group on the cyclohexenone ring functions as an electron-accepting group. This intrinsic donor-acceptor character can be extended and enhanced through chemical reactions to create molecules that absorb light in the visible spectrum.

Research into related heterocyclic systems demonstrates that compounds with a 4,5,6,7-tetrahydroindol-4-one backbone can be transformed into various dye classes. nih.gov A primary method involves coupling reactions with diazotized aromatic amines to form azo dyes, a major class of commercial colorants. sapub.org The reaction typically occurs at the C5 position, which is activated by the adjacent carbonyl group. The resulting azo-indole dyes exhibit deep colors and their properties can be fine-tuned by changing the substituents on the aromatic amine.

Furthermore, the ketone functionality allows for condensation reactions to produce other types of chromophores. For instance, condensation with active methylene (B1212753) compounds can extend the conjugated π-system, leading to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum and thus a change in color. Derivatives of 3-(dimethylamino)-1-phenylpropenones, which share structural similarities, are known to be precursors for disperse azo dyes with vibrant hues. sapub.orgmdpi.com Unspecific peroxygenases have also been used to convert indole (B1671886) derivatives into indigo-type dyes, suggesting a potential biocatalytic route for creating novel pigments from this scaffold. mdpi.com

| Reactant | Reaction Type | Resulting Dye Class | Potential Color Range |

|---|---|---|---|

| Diazotized Aniline (B41778) | Azo Coupling | Azo Dyes | Yellow to Red |

| Aromatic Aldehydes | Condensation (e.g., Claisen-Schmidt) | Styryl Dyes | Orange to Blue |

| Phthalic Anhydride | Condensation | Phthalein-type Dyes | Varies (often pH-sensitive) |

| Unspecific Peroxygenases/Oxidation | Enzymatic Dimerization/Oxidation | Indigo-type Pigments | Blue to Purple |

Role as Building Blocks in Advanced Organic Synthesis

The Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- molecule is a highly functionalized and versatile building block for constructing complex polyheterocyclic structures. nih.govnih.gov Its pyrrole and ketone functionalities serve as handles for a wide range of organic transformations, making it a valuable intermediate in multi-step syntheses. nih.govresearchgate.net The development of efficient synthetic routes to access the 4,5,6,7-tetrahydroindol-4-one core has spurred its use in creating libraries of compounds for various applications. researchgate.netresearchgate.netresearchgate.net

The reactivity of this scaffold allows for the regioselective formation of new rings fused to the indole core. For example:

[4+2] Cycloadditions: The enone system of the cyclohexenone ring can participate as a dienophile in Diels-Alder reactions, leading to the formation of fused six-membered rings. nih.gov

Condensation Reactions: The α-position to the ketone can be functionalized through reactions with reagents like ethyl formate (B1220265), which then allows for the construction of fused pyrimidine (B1678525) or pyrazole (B372694) rings. nih.gov

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring readily undergoes electrophilic substitution, typically at the C-2 and C-3 positions if they are unsubstituted. In the case of the title compound, further substitution would target other positions or the nitrogen atom depending on the reaction conditions. nih.gov

Multicomponent Reactions: This indole derivative is an ideal candidate for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. MCRs involving similar 1,3-dicarbonyl compounds, amines, and aldehydes are well-established for creating diverse heterocyclic libraries. researchgate.net

These synthetic strategies have been employed to produce a variety of polyheterocyclic systems with potential applications in medicinal chemistry and materials science. nih.govnih.gov

| Reaction Type | Reactive Site | Example Reagents | Resulting Structure Type | Reference |

|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-Bromoketone derivative | Thiourea | Fused Thiazole Ring | nih.gov |

| [4+2] Cycloaddition | Cyclohexenone Ring | Dienes (e.g., Butadiene) | Fused Carbocyclic Ring | nih.gov |

| Gewald Reaction | Ketone and α-Methylene | Sulfur, Cyanoacetonitrile | Fused Thiophene Ring | researchgate.net |

| Friedel-Crafts Acylation | Pyrrole Ring | Acid Chlorides, Lewis Acid | Acylated Indole Core | nih.gov |

Photophysical Properties and Potential Optoelectronic Applications

The conjugated π-electron system of Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- and its derivatives is the source of their interesting photophysical properties, making them candidates for applications in optoelectronics. nih.govnih.gov The fusion of the pyrrole and cyclohexenone rings creates a rigid structure that can support efficient light absorption and emission.

The photophysical characteristics of indole derivatives can be systematically tuned. For example, molecules with a donor-π-acceptor (D-π-A) architecture often exhibit strong fluorescence and large Stokes shifts (the difference between the absorption and emission maxima). mdpi.com In the title compound, the pyrrole ring acts as a natural electron donor and the carbonyl group as an acceptor. The introduction of stronger electron-donating or -withdrawing groups at various positions on the ring system can significantly alter the absorption and emission wavelengths, as well as the fluorescence quantum yield. bohrium.com

Studies on related indole-based fluorophores have shown that their emission can range from the blue to the green spectral region. researchgate.net The fluorescence properties are often sensitive to the local environment, such as solvent polarity, which suggests potential applications as sensors or probes. mdpi.comresearchgate.net The development of polyheterocyclic structures derived from 4,5,6,7-tetrahydroindol-4-one analogs for optoelectronic applications is an active area of research. nih.govnih.gov These materials could potentially be used in organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, or as components in organic solar cells.

| Indole Derivative | Max. Absorption (λ_abs, nm) | Max. Emission (λ_em, nm) | Key Feature/Application | Reference |

|---|---|---|---|---|

| 4-Cyano-7-azaindole | ~318 | ~455 (in H₂O) | Biological Fluorophore | researchgate.net |

| Indole-based D-π-A molecules | Varies (often >400) | Varies (often >500) | pH-Sensing, Logic Gates | mdpi.com |

| Ethyl-5-chloro-3-phenyl-1H-indol-2-carboxylate | - | - | Studied for Optoelectronics | bohrium.com |

| N-fused isoquinoline (B145761) derivative | - | - | Inhibitory Activity (related to optoelectronic precursors) | nih.gov |

Q & A

Q. What are the established synthetic routes for 6,7-dihydro-2,3-dimethyl-indol-4(5H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via multi-component reactions (MCRs) or ultrasound-assisted methods. For instance:

- MCR Approach : A three-component reaction of phenacyl bromide, dimedone, and substituted anilines in water-ethanol (1:1) under reflux yields indol-4(5H)-one derivatives. This method emphasizes solvent sustainability and avoids toxic catalysts .

- Ultrasound-Assisted Synthesis : Using Brønsted acid catalysts (e.g., p-toluenesulfonic acid) under ultrasound irradiation accelerates cyclization, achieving yields up to 92% in shorter reaction times (e.g., 30 minutes). This method enhances regioselectivity and reduces side products . Key Variables: Solvent polarity, temperature, and catalyst type significantly impact reaction efficiency.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing 6,7-dihydro-2,3-dimethyl-indol-4(5H)-one?

- 1H/13C NMR : Assignments of aromatic protons (δ 6.7–7.7 ppm) and carbonyl carbons (δ ~194 ppm) confirm the indole core and ketone functionality. Splitting patterns (e.g., doublets, triplets) validate substituent positions .

- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) provides exact mass data (e.g., m/z 301.1466 [M+H]+) to verify molecular formula .

- TLC : Ethyl acetate/hexanes (70:30) systems with Rf ~0.49 aid in monitoring reaction progress .

Q. What safety protocols are critical when handling 6,7-dihydro-2,3-dimethyl-indol-4(5H)-one?

- Hazards : Skin/eye irritation and harmful if inhaled (H303/H313/H333).

- Protective Measures : Use gloves, goggles, and fume hoods. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can enantioselective synthesis of indol-4(5H)-one derivatives be achieved, and what catalysts are effective?

Chiral organocatalysts, such as (2R,5R)-2-tert-butyl-5-benzyl-3-methylimidazolidin-4-one, enable enantioselective hydrogenation. For example:

- Reaction Conditions : 20 mol% catalyst, 10% i-PrOH/CH₂Cl₂ at –60°C for 36 hours, followed by NaBH₄ reduction, achieves >90% enantiomeric excess (ee) in dihydrocarbazole derivatives .

- Mechanistic Insight : The catalyst stabilizes transition states via hydrogen bonding, directing stereochemistry at the C4 position .

Q. What biological activities are associated with structural analogs of 6,7-dihydro-2,3-dimethyl-indol-4(5H)-one?

- Antitumor Activity : CPI (cyclopropa[c]pyrroloindol-4-one) analogs exhibit DNA alkylation properties, disrupting replication in cancer cells (IC₅₀: 0.1–1 nM) .

- CNS Modulation : Dihydroindolone derivatives (e.g., molindone) act as dopamine antagonists, showing efficacy in schizophrenia treatment . Structure-Activity Relationship: Methyl and aryl substituents enhance lipophilicity and target binding .

Q. How do contradictory data on reaction outcomes arise in indol-4(5H)-one synthesis, and how can they be resolved?

Discrepancies in yield or regioselectivity often stem from:

- Solvent Effects : Reflux in polar solvents (water-ethanol) favors thermodynamic control, while ultrasound promotes kinetic pathways .

- Catalyst Loading : Excess Brønsted acid may protonate intermediates, altering reaction pathways. Optimization via DoE (Design of Experiments) is recommended .

Q. What catalytic mechanisms underpin the synthesis of indol-4(5H)-one derivatives under ultrasound?

Brønsted acids (e.g., p-TsOH) protonate carbonyl groups, facilitating enol intermediate formation. Ultrasound cavitation enhances mass transfer, accelerating cyclization and reducing activation energy by 20–30% compared to thermal methods .

Q. How do substituents on the indole core influence physicochemical and pharmacological properties?

- Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity, enhancing DNA alkylation in CPI analogs .

- Alkyl Chains (e.g., -CH₃): Improve metabolic stability by reducing CYP450 oxidation . Case Study: 2,3-Dimethyl substitution in 6,7-dihydroindol-4(5H)-one increases melting point (188–190°C) and crystallinity, aiding purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.